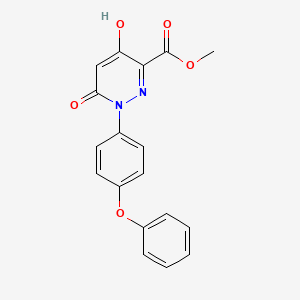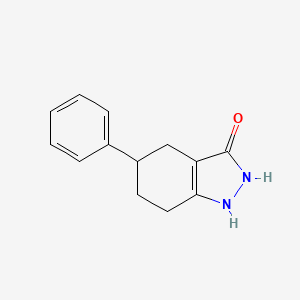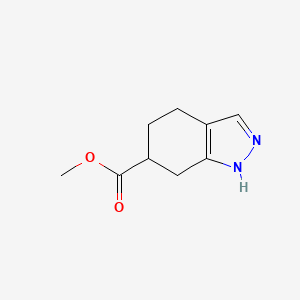
4,5,6,7-四氢-1H-吲唑-6-羧酸甲酯
描述
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
科学研究应用
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
Indazole derivatives, which include this compound, have been found to exhibit a wide variety of biological properties .
Mode of Action
Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate and COX-2 results in the inhibition of the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, this compound has been found to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . The inhibition of MMPs by methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can contribute to its anti-inflammatory and anticancer properties.
Cellular Effects
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate exerts various effects on different types of cells and cellular processes. In immune cells, this compound has been shown to modulate cell signaling pathways involved in inflammation and immune responses . By inhibiting COX-2 and reducing the production of pro-inflammatory mediators, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can decrease the activation and recruitment of immune cells to sites of inflammation . In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis through its interactions with MMPs and other signaling molecules . Furthermore, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can influence cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate involves its binding interactions with various biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can inhibit the activity of MMPs by binding to their active sites and preventing the degradation of extracellular matrix components . These interactions contribute to the anti-inflammatory and anticancer properties of the compound. Furthermore, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Long-term exposure to methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate has been found to result in sustained inhibition of COX-2 and MMP activity, leading to prolonged anti-inflammatory and anticancer effects . Additionally, the compound’s impact on gene expression and cellular metabolism can persist over extended periods, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit COX-2 and MMP activity, resulting in anti-inflammatory and anticancer effects without significant toxicity . At higher doses, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with other enzymes and proteins involved in cellular metabolism and detoxification processes . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate while minimizing its potential toxicity.
Metabolic Pathways
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been found to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . By influencing the activity of these enzymes, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can affect the metabolic flux and levels of metabolites in cells . Additionally, this compound can interact with other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, further influencing cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake into cells and its distribution to different cellular compartments . Additionally, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can bind to plasma proteins, influencing its bioavailability and distribution in tissues . The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate plays a crucial role in its activity and function. This compound has been found to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . The targeting of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization . Additionally, the subcellular distribution of this compound can influence its interactions with enzymes, proteins, and other biomolecules, further modulating its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes. For instance, the reaction of a hydrazine hydrate with a cyclic ketone in the presence of an acid catalyst can yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylate derivatives, while reduction can produce more saturated indazole compounds .
相似化合物的比较
Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- 4,5,6,7-Tetrahydro-1H-indazole
- Indole derivatives
Uniqueness
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is unique due to its specific structure, which combines the indazole ring with a carboxylate ester group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
属性
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXZEBSPOSHKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-56-2 | |
| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


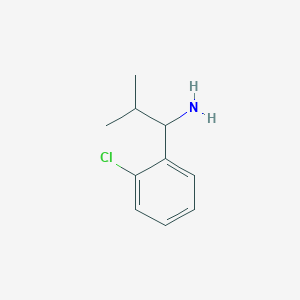
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
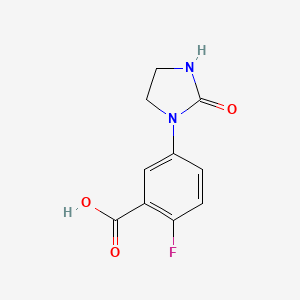
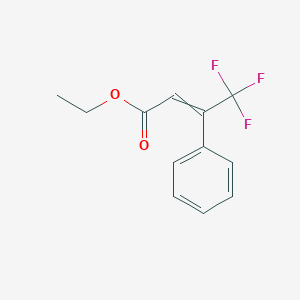
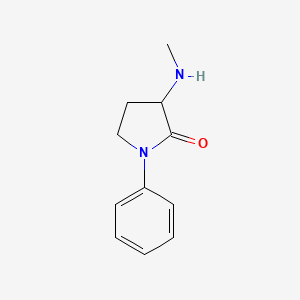
![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)

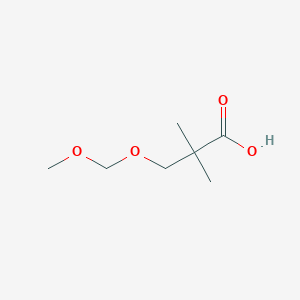
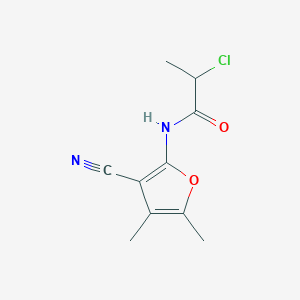
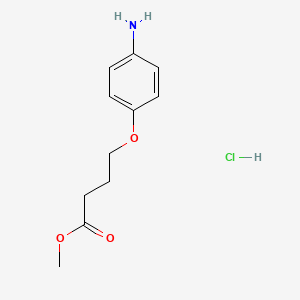
![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)
